molecular formula C18H15ClN4O3S B2913092 N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1021026-59-4

N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2913092
CAS No.: 1021026-59-4
M. Wt: 402.85
InChI Key: OAARRBCGHJGAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a multifaceted molecular architecture, incorporating furan-2-carboxamide, pyridazine, and 2-chlorobenzyl motifs linked via a thioether and an amide bond. This specific arrangement is characteristic of compounds designed to interact with biologically relevant enzymes and receptors . Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, particularly in click chemistry applications using azide-alkyne cycloadditions to create more complex molecular structures for screening . Its core structure suggests potential as a starting point for developing inhibitors for various protein kinases, such as CSF-1R or RAF kinases, which are critical targets in oncology and immunology . Furthermore, its physicochemical properties, predicted to include moderate water solubility and high cell permeability, make it a suitable candidate for in vitro assays investigating cellular proliferation and signal transduction pathways . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c19-13-5-2-1-4-12(13)10-20-16(24)11-27-17-8-7-15(22-23-17)21-18(25)14-6-3-9-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAARRBCGHJGAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S, and it features a complex structure that includes a furan ring, a pyridazine moiety, and a chlorobenzyl group. The presence of these functional groups is crucial for its biological activity.

Research has indicated that compounds similar to this compound often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. For instance, the thioether linkage in the structure may enhance binding affinity to target proteins, influencing cellular processes such as apoptosis and proliferation.

Biological Activities

  • Antitumor Activity :
    • Several studies have explored the antitumor potential of related compounds. For example, derivatives with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives have been reported in the range of 1.61 µg/mL to 1.98 µg/mL against human cancer cells, indicating potent activity .
  • Antimicrobial Properties :
    • Compounds with structural similarities have also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition of bacterial growth, suggesting potential applications in treating infections .
  • Anticonvulsant Effects :
    • Certain derivatives have been evaluated for their anticonvulsant properties, with some achieving significant protective effects in seizure models. The structure–activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring enhance anticonvulsant activity .
  • PPARγ Activation :
    • Some studies indicate that compounds similar to this compound may act as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism .

Case Study 1: Antitumor Activity Evaluation

A recent study synthesized various derivatives of pyridazine-based compounds and evaluated their cytotoxicity against A431 and HT29 cell lines. The most potent compound exhibited an IC50 value of less than 1 µg/mL, demonstrating strong antiproliferative effects attributed to the presence of electron-withdrawing groups in the structure .

Case Study 2: Antimicrobial Assessment

In another investigation, a series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications led to enhanced antibacterial activity, suggesting that similar strategies could be applied to this compound for improved efficacy .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 / Effective ConcentrationReference
AntitumorA431< 1 µg/mL
AntimicrobialStaphylococcus aureusVaries (effective inhibition)
AnticonvulsantSeizure ModelsVaries (significant protection)
PPARγ ActivationHuman Cell LinesNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features are compared to analogs in Table 1.

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Notes (if available)
Target Compound: N-(6-((2-((2-Chlorobenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide C₁₈H₁₅ClN₅O₃S 424.86 2-Chlorobenzylamino, furan-2-carboxamide Inferred kinase/cytotoxicity potential
Analog 1: N-(6-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide C₁₄H₁₁N₅O₃S₂ 361.4 Thiazol-2-ylamino Not reported
Analog 2: N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide C₁₈H₁₄N₄O₄S₂ 414.5 Benzo[d][1,3]dioxol-5-ylamino, thiophene-2-carboxamide Not reported
Analog 3: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one C₁₉H₁₆N₄O₄S 397.1 4-Nitrophenyl, p-tolylamino, pyrimidinone Anticancer/antimicrobial potential
Key Observations:

The furan-2-carboxamide moiety may engage in hydrogen bonding, similar to thiophene-2-carboxamide in Analog 2, but with reduced steric bulk .

Heterocyclic Core Variations: Pyridazine (target compound) vs. pyrimidinone (Analog 3): Pyridazine’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, whereas pyrimidinone’s lactam structure could stabilize tautomeric forms for nucleophilic targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.